CP-533,536 is classified under prostaglandin analogs, specifically targeting the EP2 receptor, which plays a vital role in mediating various physiological effects, including inflammation and bone remodeling. The compound is synthesized and studied primarily in pharmacological research settings, focusing on its metabolic pathways and biological activity .
The synthesis of CP-533,536 involves several chemical transformations, typically beginning with the reaction of specific precursors that contain a tert-butyl group and a pyridine sulfonamide moiety. The synthesis pathway can be summarized as follows:
The molecular structure of CP-533,536 can be represented by the formula with a molecular weight of approximately 490.55 g/mol. The structure features a tert-butylbenzyl group, a pyridine ring, and a phenoxyacetic acid moiety.
Metabolite M11 is primarily formed through oxidative pathways involving cytochrome P450 enzymes. The reactions can be summarized as follows:
The mechanism by which CP-533,536 exerts its biological effects involves selective binding to the EP2 receptor. Upon binding:
The physical properties of CP-533,536 include:
For metabolite M11, while specific data may be scarce, it is expected that modifications from the parent compound will affect solubility and stability profiles due to changes in functional groups .
CP-533,536 has been investigated for various scientific applications:
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: